1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one

Description

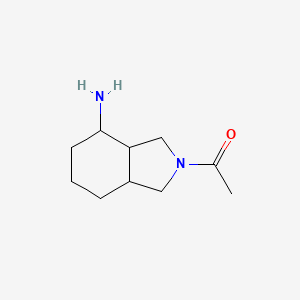

1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a bicyclic compound featuring an octahydroisoindole core substituted with an amino group at the 4-position and an acetyl (ethanone) moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and antimicrobial pathways.

Properties

IUPAC Name |

1-(4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h8-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEQCXDBQCJUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2CCCC(C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by amination and cyclization reactions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized isoindoline derivatives .

Scientific Research Applications

1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s amino group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, its isoindoline core can interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one with ethanone-containing analogs, focusing on structural features, synthetic methodologies, physicochemical properties, and biological activities.

Structural Features

Key Observations :

- The octahydroisoindole core distinguishes the target compound from aromatic analogs (e.g., benzoimidazole , indole ), offering conformational rigidity and stereochemical diversity.

- Substituents like adamantane or thiophene introduce steric bulk or electronic effects, influencing solubility and target binding.

Key Observations :

- The target compound likely requires stereoselective synthesis of the octahydroisoindole core, which is more complex than planar heterocycles (e.g., indole ).

Physicochemical Properties

Key Observations :

- The amino group in the target compound may enhance water solubility compared to purely hydrophobic analogs (e.g., adamantane derivatives ).

- Crystallinity data (e.g., for indole-ethanone ) suggest that substituent positioning affects packing efficiency.

Key Observations :

- The amino group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors), similar to indole-ethanones .

- Bulky substituents (e.g., adamantane ) may improve metabolic stability but reduce bioavailability.

Biological Activity

Chemical Structure and Properties

1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It features an isoindole core structure, which is known for its diverse biological activities. The presence of an amino group and a ketone functional group suggests potential reactivity and interaction with biological targets.

1. Antidepressant Effects

Compounds with isoindole structures have been studied for their potential antidepressant properties. For instance, some derivatives exhibit inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

2. Neuroprotective Properties

Research indicates that similar compounds may offer neuroprotective benefits. They could mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases. For example, studies have shown that certain isoindole derivatives can reduce neuronal apoptosis in models of Alzheimer’s disease.

3. Anticancer Activity

Certain isoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity may be attributed to the ability to induce apoptosis or inhibit cell proliferation through various signaling pathways. For instance, compounds that interact with the p53 pathway or disrupt microtubule dynamics have shown promise in preclinical studies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives for their MAO inhibitory activity. One compound closely related to this compound exhibited significant inhibition, leading to improved mood-related behaviors in animal models.

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, an isoindole derivative was tested for its neuroprotective effects against glutamate-induced toxicity in cultured neurons. The results indicated that the compound reduced cell death and oxidative stress markers significantly.

Data Table: Biological Activities of Isoindole Derivatives

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Antidepressant | MAO Inhibition | Journal of Medicinal Chemistry |

| Isoindole Derivative A | Neuroprotection | Oxidative Stress Reduction | Neuroscience Letters |

| Isoindole Derivative B | Anticancer | Apoptosis Induction | Cancer Research Journal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.